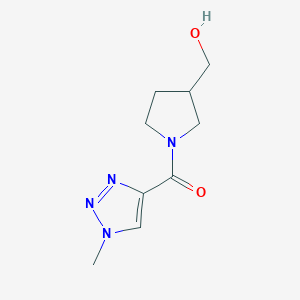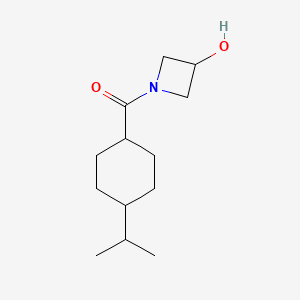![molecular formula C8H6ClN3O B1474182 7-溴-5-甲基-5H-吡咯并[3,2-d]嘧啶-6-甲醛 CAS No. 1419101-10-2](/img/no-structure.png)
7-溴-5-甲基-5H-吡咯并[3,2-d]嘧啶-6-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, 25 novel pyrrolopyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is characterized by the presence of a pyrrole ring and a pyrimidine ring . This structure is an attractive scaffold for drug discovery research .科学研究应用
化学合成和反应
- 已研究了相关嘧啶衍生物与甘氨酸酯的相互作用,显示了获得新型吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶衍生物的潜力。这些发现表明了嘧啶化合物在合成具有生物活性的分子方面的多功能性,包括7-溴-5-甲基-5H-吡咯并[3,2-d]嘧啶-6-甲醛在类似反应中的潜在应用 (Zinchenko et al., 2018)。
抗增殖和抗病毒评价
- 已合成吡咯并[2,3-d]嘧啶衍生物并评估其抗增殖和抗病毒活性,突显了这些化合物的潜在药用应用。这项研究强调了7-溴-5-甲基-5H-吡咯并[3,2-d]嘧啶-6-甲醛在开发新型抗病毒或抗癌药物中的潜在治疗价值 (Swayze et al., 1992)。
新型杂环化合物合成
- 通过涉及嘧啶衍生物的一锅法反应合成新型杂环化合物的研究展示了该化合物在创建多样化分子结构方面的实用性。这些化合物在材料科学、药物发现和生物过程研究中具有潜在应用 (Jalilzadeh & Pesyan, 2011)。
生物活性
- 合成与已知核苷类抗生素相关的吡咯并[2,3-d]嘧啶核苷类类似物展示了嘧啶衍生物在模拟生物分子方面的作用。这项研究可能为新型治疗剂的开发铺平道路,包括7-溴-5-甲基-5H-吡咯并[3,2-d]嘧啶-6-甲醛在创建具有生物活性的核苷类类似物方面的潜在用途 (Gupta et al., 1989)。
未来方向
作用机制
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) , which plays a crucial role in various cancers .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit pak4 . They interact with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of pak4 by similar compounds can affect various signaling pathways, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cancer cell lines .
生化分析
Biochemical Properties
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and angiogenesis . The compound’s interaction with FGFRs suggests its potential as a therapeutic agent in cancer treatment, where it may inhibit the abnormal activation of these receptors.
Cellular Effects
The effects of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving FGFRs. By inhibiting these receptors, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . As a result, the activation of pathways such as RAS-MEK-ERK and PI3K-Akt is inhibited, leading to reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors involved in these pathways.
Dosage Effects in Animal Models
The effects of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. The interaction with liver enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
Within cells and tissues, 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.
Subcellular Localization
The subcellular localization of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is primarily within the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity, as it allows the compound to interact with its molecular targets and exert its biological effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with bromine in the presence of a suitable solvent.", "Starting Materials": [ "5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde." ] } | |
CAS 编号 |
1419101-10-2 |
分子式 |
C8H6ClN3O |
分子量 |
195.60 g/mol |
IUPAC 名称 |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5(3-13)2-6-7(12)8(9)11-4-10-6/h2-4H,1H3 |
InChI 键 |
WULIZEOAYMSIHS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
规范 SMILES |
CN1C(=CC2=C1C(=NC=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


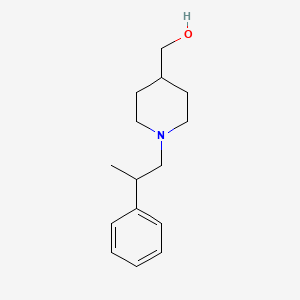
![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

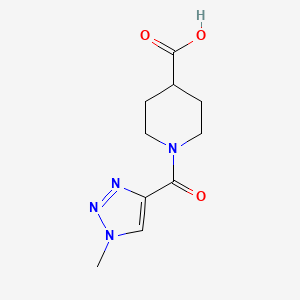
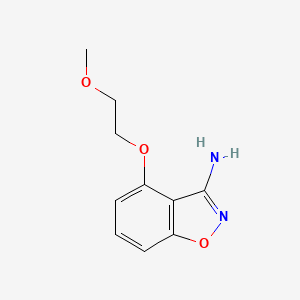
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)


